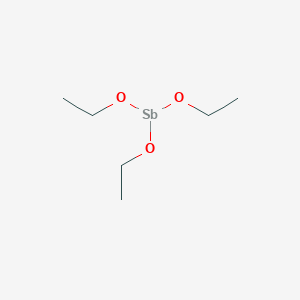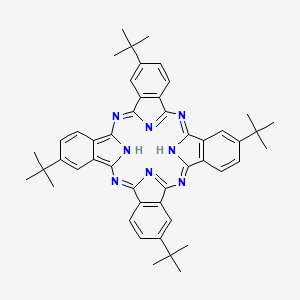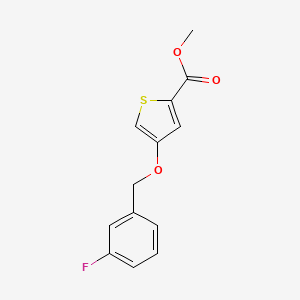
Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-((3-Fluorbenzyl)oxy)thiophen-2-carboxylat ist eine chemische Verbindung mit der Summenformel C13H11FO3S und einem Molekulargewicht von 266,29 g/mol . Diese Verbindung ist ein Thiophenderivat, das für seine einzigartige Mischung aus Reaktivität und Selektivität bekannt ist und es für die fortschrittliche Forschung wertvoll macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-((3-Fluorbenzyl)oxy)thiophen-2-carboxylat beinhaltet typischerweise die Reaktion von 3-Fluorbenzylakohol mit Thiophen-2-carbonsäure unter Veresterungsbedingungen. Die Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert, und das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich ähnliche Veresterungsreaktionen mit optimierten Bedingungen für höhere Ausbeute und Reinheit beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen könnte die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-4-((3-Fluorbenzyl)oxy)thiophen-2-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem alkalischen Medium oder Chromtrioxid in Essigsäure.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Tetrahydrofuran.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.
Wichtigste gebildete Produkte
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Substituierte Benzylderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-4-((3-Fluorbenzyl)oxy)thiophen-2-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-((3-Fluorbenzyl)oxy)thiophen-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu krebshemmenden Wirkungen führt . Die genauen molekularen Zielstrukturen und -pfade sind noch in der Erforschung .
Wirkmechanismus
The mechanism of action of Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3-((4-Fluorbenzyl)oxy)thiophen-2-carboxylat
- Methyl-3-((4-Chlorbenzyl)oxy)thiophen-2-carboxylat
- Methyl-3-((4-Brombenzyl)oxy)thiophen-2-carboxylat
Einzigartigkeit
Methyl-4-((3-Fluorbenzyl)oxy)thiophen-2-carboxylat ist aufgrund seines spezifischen Substitutionsschemas am Thiophenring und des Vorhandenseins einer Fluorbenzyl-Gruppe einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C13H11FO3S |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
methyl 4-[(3-fluorophenyl)methoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11FO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-3-2-4-10(14)5-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
BZZWGIQQFGUFLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


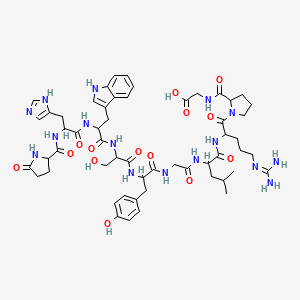
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




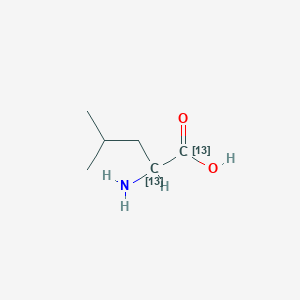
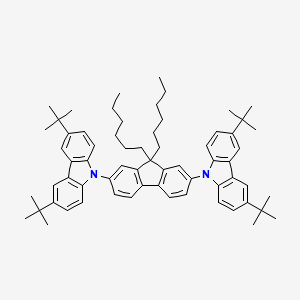

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
